2-Isobutylpyridin-3-ol
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Overview
Description
2-Isobutylpyridin-3-ol: is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an isobutyl group attached to the second carbon and a hydroxyl group attached to the third carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylpyridin-3-ol can be achieved through various methods. One common approach involves the reaction of pyridine N-oxides with Grignard reagents, followed by subsequent treatment with acetic anhydride or other activating agents . Another method includes the use of titanacyclopropanes, which react with pyridine N-oxides to accomplish regioselective C2-H alkylation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Isobutylpyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Isobutylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
2-Isobutyl-3-methoxypyrazine: Shares structural similarities but differs in the presence of a methoxy group instead of a hydroxyl group.
Pyridin-2-ol and Pyridin-4-ol: Similar pyridine derivatives with hydroxyl groups at different positions.
Uniqueness: 2-Isobutylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(2-methylpropyl)pyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-7(2)6-8-9(11)4-3-5-10-8/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
VUPFPJVJEDZUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)O |
Origin of Product |
United States |
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